APS-2-79 hydrochloride

Vue d'ensemble

Description

Molecular Structure Analysis

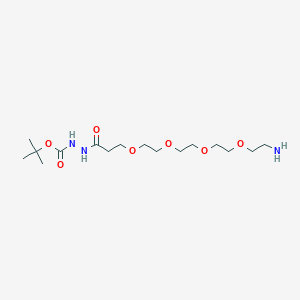

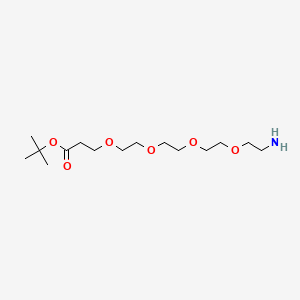

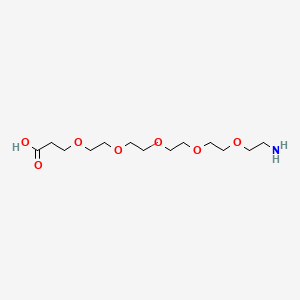

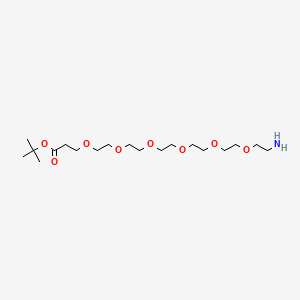

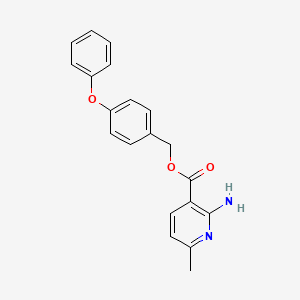

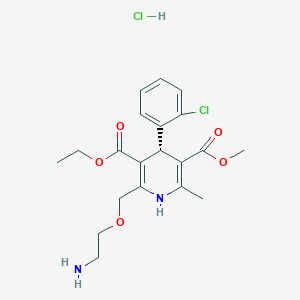

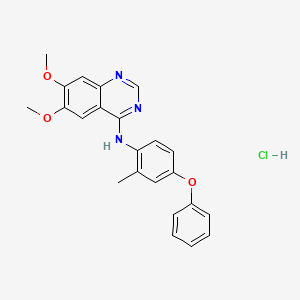

The molecular formula of APS-2-79 hydrochloride is C23H22ClN3O3 . The molecular weight is 423.89 . The SMILES string representation isCC1=CC(OC2=CC=CC=C2)=CC=C1NC3=C4C=C(OC)C(OC)=CC4=NC=N3.Cl . Chemical Reactions Analysis

APS-2-79 hydrochloride is known to inhibit ATP biotin binding to KSR2 within the KSR2-MEK1 complex . It also suppresses KSR-stimulated MEK and ERK phosphorylation in 293H cells . In Ras mutant cell lines, APS-2-79 enhances the efficacy of the clinical MEK inhibitor trametinib .Physical And Chemical Properties Analysis

APS-2-79 hydrochloride is a solid substance . It is soluble in DMSO at 10 mg/mL . The storage temperature is 2-8°C .Applications De Recherche Scientifique

APS-2-79 hydrochloride is a stabilizer of the Kinase suppressor of Ras (KSR) inactive state, which results in the inhibition of oncogenic Ras signaling . This antagonizes the Ras–MAPK pathway . KSR is a MAPK scaffold that is regulated allosterically by dimerization with RAF . APS-2-79 was found to bind to the KSR active site with an IC 50 value of 120 nM, antagonizing MEK (MAPKK) phosphorylation by RAF . In Ras mutant cell lines, APS-2-79 increased the potency of several MEK inhibitors .

1. Scientific Field: Cancer Research APS-2-79 hydrochloride has been used in cancer research, particularly in the study of Ras-dependent cancers .

3. Methods of Application APS-2-79 hydrochloride is typically applied to cell cultures in vitro. It is soluble in DMSO and can be added directly to the cell culture medium .

4. Results or Outcomes APS-2-79 hydrochloride has been shown to inhibit KSR-stimulated phosphorylation of MEK and ERK in HEK293H cells . It also enhances the efficacy of the MEK inhibitor trametinib, further reducing cell viability in HCT116 and A549 cell lines containing K-Ras mutations .

Safety And Hazards

APS-2-79 hydrochloride is known to be a moderate to severe irritant to the skin and eyes . In case of contact with skin or eyes, it is recommended to wash immediately with plenty of water . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Propriétés

IUPAC Name |

6,7-dimethoxy-N-(2-methyl-4-phenoxyphenyl)quinazolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3.ClH/c1-15-11-17(29-16-7-5-4-6-8-16)9-10-19(15)26-23-18-12-21(27-2)22(28-3)13-20(18)24-14-25-23;/h4-14H,1-3H3,(H,24,25,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXKSHWZJNNZHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=CC=C2)NC3=NC=NC4=CC(=C(C=C43)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

APS-2-79 hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.